molecular formula C17H14ClN5O2S B2677909 2-(3-(4-chlorophenyl)ureido)-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide CAS No. 941927-27-1

2-(3-(4-chlorophenyl)ureido)-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide

货号 B2677909
CAS 编号: 941927-27-1
分子量: 387.84
InChI 键: XXPQSMQISILQNU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(3-(4-chlorophenyl)ureido)-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide (referred to as CP-690,550) is a small molecule drug that has been developed as an immunosuppressant. The drug has been found to be effective in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and multiple sclerosis.

作用机制

CP-690,550 inhibits the activity of JAK by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of JAK and subsequent activation of downstream signaling pathways. The inhibition of JAK leads to a reduction in the production of pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-12 (IL-12), and interferon-gamma (IFN-γ). This reduction in cytokine production leads to a decrease in the autoimmune response.
Biochemical and Physiological Effects:
CP-690,550 has been found to have a selective inhibition of JAK3, which is predominantly expressed in lymphocytes. This selective inhibition leads to a reduction in the activation and proliferation of T cells, which are responsible for the autoimmune response. The drug has also been found to have an effect on B cells, which are involved in the production of autoantibodies. CP-690,550 has been shown to reduce the production of autoantibodies in animal models of autoimmune diseases.

实验室实验的优点和局限性

CP-690,550 has been found to be a potent and selective inhibitor of JAK3, which makes it a promising drug for the treatment of autoimmune diseases. However, the drug has some limitations in lab experiments. CP-690,550 has a short half-life and is rapidly metabolized in the liver. This makes it difficult to maintain a steady concentration of the drug in the body. The drug also has some off-target effects on other JAK isoforms, which may lead to unwanted side effects.

未来方向

There are several future directions for the development of CP-690,550. One direction is the development of more potent and selective JAK3 inhibitors. Another direction is the combination of CP-690,550 with other immunosuppressive drugs to enhance its efficacy. The use of CP-690,550 in combination with biologic drugs such as anti-TNF-alpha antibodies has shown promising results in animal models of autoimmune diseases. The development of novel drug delivery systems for CP-690,550 may also improve its pharmacokinetic properties and increase its efficacy. Finally, the identification of biomarkers for patient selection and monitoring may improve the clinical outcomes of CP-690,550 treatment.
Conclusion:
CP-690,550 is a promising drug for the treatment of autoimmune diseases. The drug has been extensively studied for its immunosuppressive properties and has shown promising results in preclinical and clinical trials. The drug inhibits the activity of JAK3, which leads to a reduction in the production of pro-inflammatory cytokines and a decrease in the autoimmune response. However, the drug has some limitations in lab experiments, and further research is needed to optimize its pharmacokinetic properties and increase its efficacy.

合成方法

The synthesis of CP-690,550 involves the condensation of 4-chlorophenyl isocyanate with 2-aminopyridine to form the intermediate 2-(4-chlorophenyl)ureido)pyridine. This intermediate is then reacted with thioamide to form the final product, CP-690,550. The synthesis method has been optimized to obtain high yield and purity of the drug.

科学研究应用

CP-690,550 has been extensively studied in preclinical and clinical trials for its immunosuppressive properties. The drug has been found to inhibit the activity of Janus kinase (JAK), which is involved in the signaling pathways of various cytokines. This inhibition leads to a reduction in the production of pro-inflammatory cytokines, which are responsible for the autoimmune response. CP-690,550 has been tested in animal models of autoimmune diseases and has shown promising results in reducing disease severity.

属性

IUPAC Name

2-[(4-chlorophenyl)carbamoylamino]-N-(pyridin-2-ylmethyl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN5O2S/c18-11-4-6-12(7-5-11)21-16(25)23-17-22-14(10-26-17)15(24)20-9-13-3-1-2-8-19-13/h1-8,10H,9H2,(H,20,24)(H2,21,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXPQSMQISILQNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)C2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(4-chlorophenyl)ureido)-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。